

Technical Guide: History, Discovery, and Control of Terconazole Chiral Impurities

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Compound of Interest

Compound Name: *rel*-(2*S*,4*S*)-Terconazole

CAS No.: 1486497-66-8

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Executive Summary

Terconazole (C₂₆H₃₁Cl₂N₅O₃) represents a milestone in antifungal pharmacotherapy as the first triazole-based agent developed for human use. Unlike its imidazole predecessors (e.g., ketoconazole), terconazole incorporates a 1,2,4-triazole ring, offering a broader spectrum of activity and reduced hepatotoxicity. However, its efficacy is intrinsically linked to its stereochemistry.^[1] Terconazole is marketed as a cis-racemate, comprising the (2*S*,4*R*) and (2*R*,4*S*) enantiomers. The presence of trans-diastereomers and regioisomers constitutes the primary impurity profile that must be rigorously controlled.

This guide details the structural origins of these impurities, the synthetic pathways that generate them, and the analytical protocols required for their separation and quantification, compliant with ICH Q3A/Q3B standards.

Stereochemical Architecture

Terconazole contains two chiral centers at positions 2 and 4 of the 1,3-dioxolane ring.^[2] This configuration theoretically yields four stereoisomers:

- (2*R*, 4*S*) – cis (Active Component)^{[3][4][5]}
- (2*S*, 4*R*) – cis (Active Component)^{[1][2][3][4][5]}

- (2R, 4R) – trans (Impurity)[1][3]
- (2S, 4S) – trans (Impurity)[1][3]

Critical Distinction: The pharmaceutical substance "Terconazole" is the cis-racemate (1:1 mixture of 2R,4S and 2S,4R). The trans-racemate is considered a chiral impurity (diastereomeric impurity) and possesses significantly lower antifungal potency.

Table 1: Physicochemical Properties of Terconazole Isomers

Property	Cis-Terconazole (API)	Trans-Terconazole (Impurity)
Stereochemistry	(2R,4S) / (2S,4R)	(2R,4R) / (2S,4S)
Thermodynamic Stability	Less stable (Kinetic product)	More stable (Thermodynamic product)
Antifungal Potency	High (Target Inhibitor)	Low / Negligible
Solubility	Lipophilic	Lipophilic
Melting Point	~126.3 °C	Typically higher/distinct

Synthetic Origins of Impurities

The formation of chiral and regio-impurities occurs primarily during two critical steps: the ketalization forming the dioxolane ring and the triazole alkylation.

The Ketalization Step (Cis/Trans Formation)

The 1,3-dioxolane ring is formed by reacting a ketone (2,4-dichloroacetophenone derivative) with glycerol or a glycerol derivative.

- Mechanism: Acid-catalyzed condensation.
- Impurity Origin: The reaction produces a mixture of cis and trans dioxolanes. The cis isomer is often the kinetic product, while the trans isomer is thermodynamically favored due to reduced steric hindrance between the C2-aryl and C4-substituents.

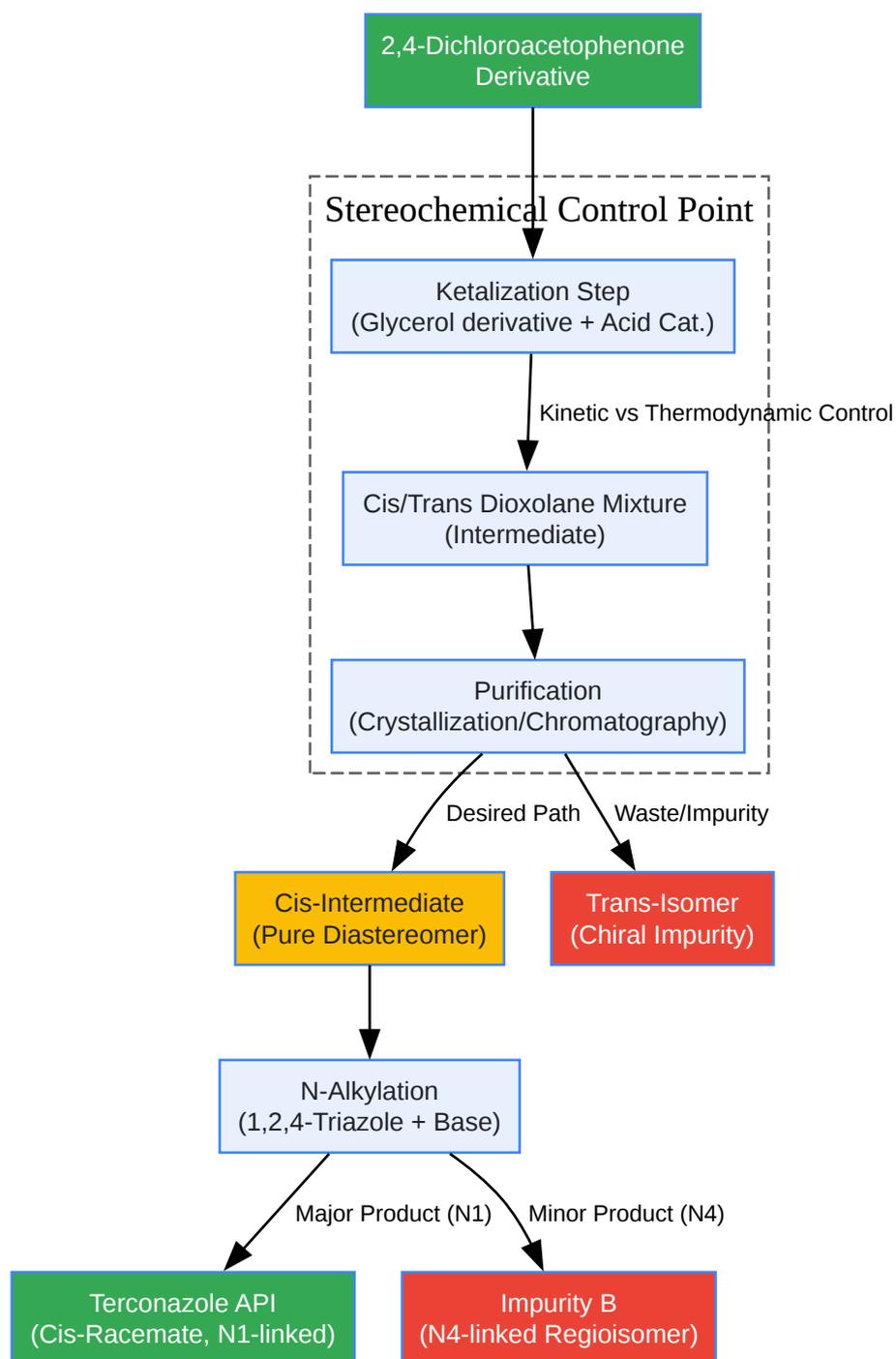
- Control: Reaction temperature and solvent choice are optimized to maximize the cis ratio, followed by fractional crystallization or chromatography to remove the trans byproduct.

The Triazole Alkylation (Regioisomerism)

Terconazole requires the attachment of a 1,2,4-triazole ring.

- Reaction: Nucleophilic attack of the triazole anion on the bromomethyl-dioxolane intermediate.
- Impurity Origin: The 1,2,4-triazole ring is ambident. Alkylation can occur at N1 (desired) or N4 (undesired).
- Impurity B (EP/USP): The N4-isomer is a major process-related impurity. While not a chiral impurity per se, it is a structural isomer that must be separated from the chiral matrix.

Diagram 1: Synthetic Pathway and Impurity Formation



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Caption: Synthesis workflow showing the bifurcation points for Trans-isomer (stereochemical impurity) and Impurity B (regioisomer).

Analytical Strategy: Discovery and Separation

The discovery of these impurities relied heavily on the evolution of HPLC phases. Early methods used fractional crystallization, which was inefficient. Modern control relies on High-Performance Liquid Chromatography (HPLC).

Separation of Cis/Trans Diastereomers

Since cis and trans forms are diastereomers, they have different physical properties and can be separated on achiral stationary phases (e.g., C18 or Silica). However, normal-phase methods often provide superior selectivity for dioxolane isomers.

Protocol 1: Normal Phase HPLC for Diastereomer Control

- Objective: Quantify trans-terconazole in the cis-terconazole API.
- Column: Silica (e.g., Zorbax Sil, 5 μ m, 250 x 4.6 mm).
- Mobile Phase: Hexane : Isopropanol (90:10 v/v).
- Flow Rate: 1.0 mL/min.
- Detection: UV at 254 nm.
- Mechanism: The cis isomer, having both bulky groups on the same side, interacts differently with the planar silica surface compared to the trans isomer.^[6]
- Self-Validation:
 - Resolution (R_s): Must be > 1.5 between cis and trans peaks.^[6]
 - Tailing Factor: < 1.5 to ensure accurate integration of low-level impurities.

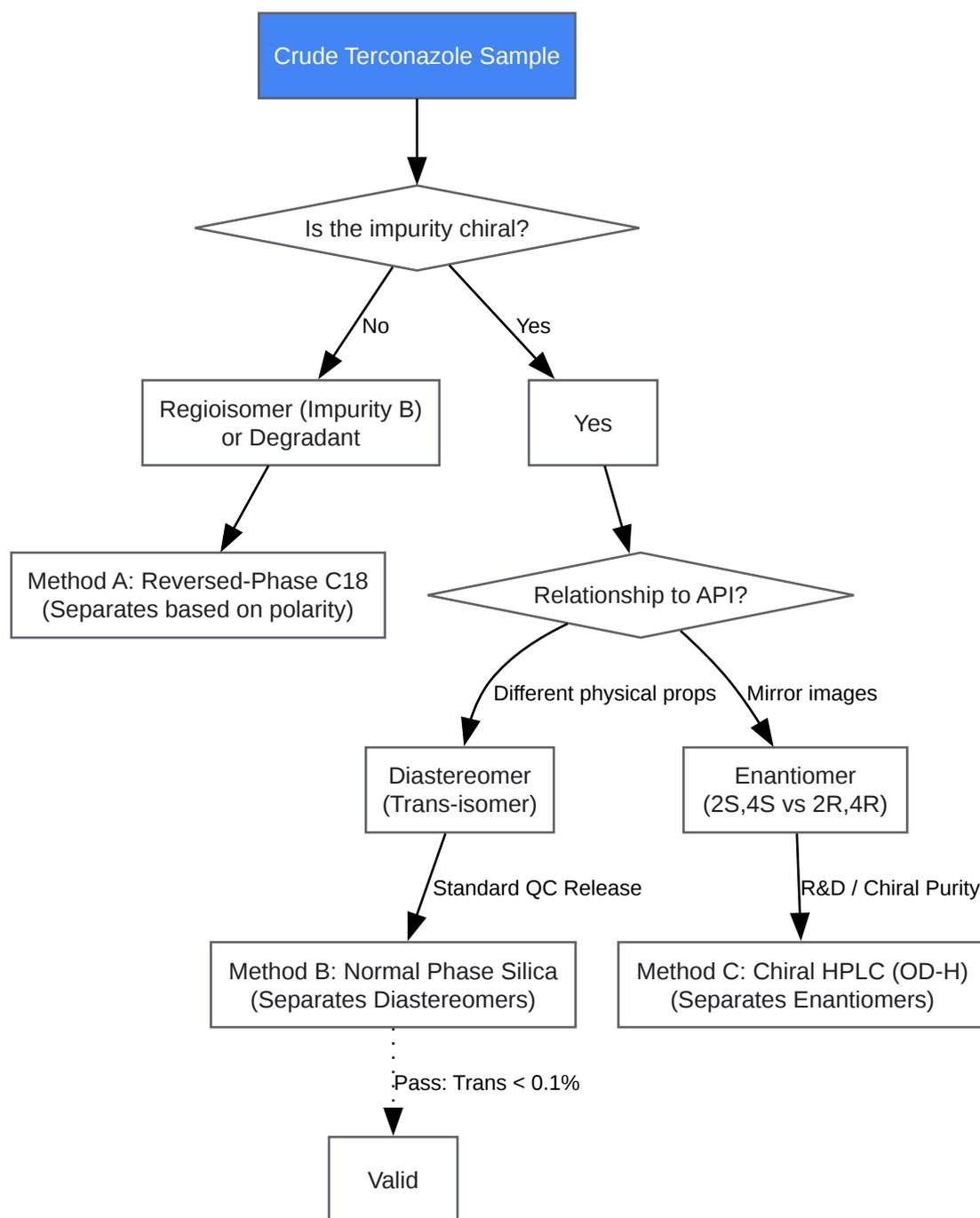
Enantiomeric Separation (Chiral HPLC)

While the API is a racemate, research into the individual enantiomers (2R,4S vs 2S,4R) requires chiral stationary phases (CSPs). This is crucial for "racemic switch" investigations or mechanistic toxicology.

Protocol 2: Chiral HPLC Method

- Objective: Separate the enantiomers of cis-terconazole.
- Stationary Phase: Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD-H).
- Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).
- Flow Rate: 0.5 mL/min.
- Temperature: 25°C.
- Rationale: The polysaccharide-based CSP forms hydrogen bonds and steric interactions with the dioxolane oxygens and the triazole ring, discriminating between the spatial arrangement of the (2R,4S) and (2S,4R) forms.

Diagram 2: Analytical Logic Tree



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Caption: Decision tree for selecting the appropriate analytical method based on the impurity type (Regioisomer vs. Diastereomer vs. Enantiomer).

Regulatory Context (ICH Guidelines)

In drug development, chiral impurities are treated under ICH Q3A (Impurities in New Drug Substances) and ICH Q6A (Specifications).

- **Specification Limits:** Since Terconazole is a racemate, the trans isomers are specified as impurities. The limit is typically set at NMT 0.15% (qualification threshold) unless toxicity data justifies a higher limit.
- **Impurity B (N4-isomer):** As a process impurity, it must also be controlled, typically to NMT 0.15%.
- **Enantiomeric Ratio:** For a racemate, the enantiomeric ratio is assumed to be 50:50. However, if a stereoselective synthesis is used, or if crystallization enriches one enantiomer, the optical rotation must be monitored (Specific Rotation: approx $+7.35^\circ$ for pure R-isomer intermediates, but API is racemic).

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